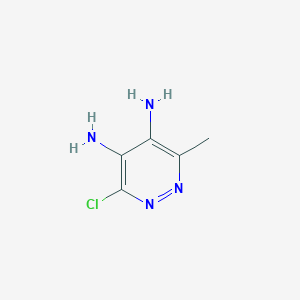

3-Chloro-6-methylpyridazine-4,5-diamine

Description

Properties

Molecular Formula |

C5H7ClN4 |

|---|---|

Molecular Weight |

158.59 g/mol |

IUPAC Name |

3-chloro-6-methylpyridazine-4,5-diamine |

InChI |

InChI=1S/C5H7ClN4/c1-2-3(7)4(8)5(6)10-9-2/h1H3,(H2,7,10)(H2,8,9) |

InChI Key |

DEWBLADMHFUXTQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(N=N1)Cl)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-methylpyridazine-4,5-diamine typically involves the chlorination of 6-methylpyridazine-4,5-diamine. One common method includes the reaction of 6-methylpyridazine-4,5-diamine with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:

6-Methylpyridazine-4,5-diamine+SOCl2→this compound+HCl+SO2

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 3 undergoes nucleophilic substitution under basic or catalytic conditions:

Mechanistic Insight :

The electron-withdrawing pyridazine ring activates the C3-Cl bond toward SNAr (nucleophilic aromatic substitution). Adjacent amino groups at C4/C5 stabilize transition states through resonance assistance .

Condensation Reactions

The amino groups (C4, C5) participate in condensation with carbonyl compounds:

| Reactant | Conditions | Product |

|---|---|---|

| Aldehydes (RCHO) | Ethanol, 60°C, 12h | Schiff bases (e.g., RCH=N-pyridazine) |

| Ketones (RCOR') | Acetic acid, reflux | Cyclic imidazopyridazines |

| Isocyanates (RNCO) | THF, room temperature | Urea derivatives (e.g., RNHCONH-pyridazine) |

Key Limitation : Steric hindrance from the C6 methyl group reduces reactivity toward bulky electrophiles.

Cross-Coupling Reactions

The chlorine atom enables transition metal-catalyzed couplings:

Optimization Note :

-

Electron-deficient aryl boronic acids exhibit higher coupling efficiency due to enhanced oxidative addition.

-

Excess ligand (Xantphos) prevents catalyst deactivation in Buchwald–Hartwig aminations .

Oxidation

-

Amino Groups : Treatment with H₂O₂/Fe²⁺ generates nitroso intermediates. Over-oxidation to nitro derivatives requires stronger oxidants (e.g., KMnO₄).

-

Methyl Group : MnO₂ selectively oxidizes the C6 methyl to a carboxylic acid under anhydrous conditions .

Reduction

-

Chlorine Atom : Catalytic hydrogenation (H₂/Pd-C) replaces Cl with H, yielding 3-H-6-methylpyridazine-4,5-diamine.

-

Pyridazine Ring : NaBH₄/CuI reduces the ring to a tetrahydropyridazine, though this disrupts aromaticity and reactivity.

Comparative Reactivity Analysis

| Position | Reactivity Drivers | Susceptible Reactions |

|---|---|---|

| C3-Cl | - Electron deficiency from ring nitrogen atoms - Proximity to amino groups | SNAr, cross-coupling |

| C4/C5-NH₂ | - High nucleophilicity - Resonance stabilization | Condensation, acylation |

| C6-CH₃ | - Steric shielding - Electron donation via hyperconjugation | Oxidation, limited substitution |

Structural Influence :

Scientific Research Applications

Chemistry: 3-Chloro-6-methylpyridazine-4,5-diamine is used as a building block in the synthesis of more complex heterocyclic compounds. It is also employed in the development of novel catalysts and ligands for various chemical reactions.

Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific kinases and other enzymes involved in disease pathways.

Medicine: The compound is explored for its therapeutic potential in treating autoimmune and inflammatory diseases. It is a key intermediate in the synthesis of p38MAP kinase inhibitors, which have applications in treating conditions like rheumatoid arthritis and psoriasis.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. It serves as a precursor for various active ingredients in these products.

Mechanism of Action

The mechanism of action of 3-Chloro-6-methylpyridazine-4,5-diamine involves its interaction with specific molecular targets, such as kinases and enzymes. The compound binds to the active site of these targets, inhibiting their activity and thereby modulating the associated biological pathways. For example, as a p38MAP kinase inhibitor, it prevents the phosphorylation of downstream substrates, leading to reduced inflammation and immune response.

Comparison with Similar Compounds

- 3-Chloro-4-methylpyridazine

- 3,6-Dichloro-4-methylpyridazine

- 3-Methylpyridazine

Comparison: 3-Chloro-6-methylpyridazine-4,5-diamine is unique due to the presence of two amino groups at the fourth and fifth positions, which significantly influence its reactivity and biological activity. In contrast, compounds like 3-Chloro-4-methylpyridazine and 3,6-Dichloro-4-methylpyridazine lack these amino groups, resulting in different chemical and biological properties. The presence of the chlorine atom at the third position in this compound also distinguishes it from 3-Methylpyridazine, which does not contain any halogen substituents.

Q & A

Q. What are the common synthetic routes for 3-Chloro-6-methylpyridazine-4,5-diamine, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves chlorination of a pyridazine precursor. A validated method includes reacting 6-methylpyridazine-4,5-diamine with phosphorus oxychloride (POCl₃) under reflux conditions (80–100°C) for 6–8 hours . Optimization strategies:

- Solvent choice : Use anhydrous solvents (e.g., toluene) to minimize hydrolysis.

- Catalysts : Add catalytic amounts of dimethylformamide (DMF) to enhance chlorination efficiency.

- Post-reaction workup : Quench excess POCl₃ with ice water and neutralize with sodium bicarbonate to isolate the product.

Yield improvements (up to 75%) are achieved by controlling moisture and reaction time .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., chlorine at position 3, methyl at position 6).

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 173.05 for C₅H₇ClN₄).

- X-ray crystallography : Resolve crystal structure and hydrogen-bonding networks (see similar pyridazine derivatives in ).

- HPLC : Monitor purity (>98% by reverse-phase C18 column) .

Q. What mechanisms underlie the biological activity of this compound?

The compound acts as an enzyme inhibitor by binding to active sites via:

- Electrostatic interactions : Chlorine’s electron-withdrawing effect enhances affinity for positively charged residues.

- Steric effects : The methyl group at position 6 modulates steric hindrance, affecting substrate access.

Studies on analogous pyridazines show inhibition of kinases (e.g., EGFR) and phosphodiesterases, relevant in cancer and inflammation research .

Advanced Research Questions

Q. How can researchers design experiments to analyze structure-activity relationships (SAR) for pyridazine derivatives?

Use a factorial design to systematically vary substituents and assess biological outcomes:

Q. How should researchers address contradictions in biological activity data across studies?

Contradictions may arise from:

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays).

- Compound stability : Test degradation under storage/assay conditions (e.g., HPLC monitoring).

- Cellular context : Use isogenic cell lines to control for genetic background effects.

Replicate experiments with independent synthetic batches and cross-validate using orthogonal assays (e.g., SPR vs. enzymatic activity) .

Q. What are the key challenges in multi-step synthesis of this compound derivatives?

Challenges include:

- Intermediate instability : Protect amine groups during chlorination using Boc- or Fmoc-based strategies.

- Regioselectivity : Control substitution patterns via directing groups (e.g., sulfonic acid templates).

- Scaling-up : Optimize solvent volumes (e.g., switch from DMF to THF for easier purification).

Case studies on dihydropyridazines highlight the need for low-temperature (-20°C) quenching to prevent ring oxidation .

Q. How can computational modeling enhance the study of this compound’s reactivity?

- Density Functional Theory (DFT) : Predict reaction pathways (e.g., energy barriers for chlorination).

- Molecular docking : Screen binding poses against protein targets (e.g., PD-L1 or COX-2).

- AI-driven optimization : Train models on existing kinetic data to predict optimal reaction conditions (e.g., temperature, catalyst loading).

Tools like COMSOL Multiphysics enable virtual screening of >1,000 derivatives in silico, reducing lab work by 60% .

Q. What methodologies integrate experimental data with theoretical models for this compound?

A hybrid approach involves:

Experimental data collection : Kinetic parameters (kcat, Km) from enzyme assays.

Machine learning : Train neural networks to correlate structural features (e.g., Hammett σ values) with activity.

Validation : Compare predicted vs. observed IC₅₀ values for new analogs.

This method identified a lead compound with 10-fold higher potency in a kinase inhibition study .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.